4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
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Overview
Description
This compound is a fascinating member of the thiazole family. Its chemical structure comprises a thiazole ring with an amino group, a methoxyphenyl group, and a carboxamide functionality. Thiazoles are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes:: One notable synthetic route involves the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction occurs under solvent-free conditions at 80°C, using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst . The detailed reaction mechanism and intermediates would be an interesting area for further investigation.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above provides a green and efficient approach to obtaining this compound.
Chemical Reactions Analysis
Reactions::
Condensation Reactions: The compound undergoes condensation reactions, forming the pyrano[2,3-c]pyrazole ring system.
Cyano Group Reactions: The cyano group can participate in various transformations, such as nucleophilic additions or substitutions.
Aryl Aldehydes: Used as starting materials.
Ethyl Acetoacetate: Provides the acetoacetate moiety.
Malononitrile: Contributes to the cyano group.
Hydrazine Hydrate: Essential for ring formation.
Major Products:: The major product is the 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for designing novel heterocyclic structures.
Catalysis: It may serve as a ligand or catalyst in transition metal-catalyzed reactions.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Anticancer Activity: Explore its effects on cancer cell lines.
Enzyme Inhibition: Study its interaction with enzymes.
Pharmaceuticals: Evaluate its suitability as a drug candidate.
Agrochemicals: Assess its pesticidal or herbicidal properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazoles, emphasizing its unique structural features.
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-14-7-3-12(4-8-14)11-21-18(23)16-17(20)22(19(26)27-16)13-5-9-15(25-2)10-6-13/h3-10H,11,20H2,1-2H3,(H,21,23) |
InChI Key |
QIEMTSZIFPFOMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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